1,3-Diethyl 2-{[(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate
Description
1,3-Diethyl 2-{[(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate (CAS: 215500-77-9) is a propanedioate ester derivative featuring a complex aminomethylidene substituent. Its molecular formula is C₁₆H₂₀F₃N₃O₄ (molecular weight: 375.35 g/mol), with a 1,3-diethyl propanedioate backbone and a substituted pyridine moiety at position 2. The pyridine ring is modified with a trifluoromethyl (-CF₃) group at position 3 and an ethylenediamine linker, forming a conjugated enamine system .
Properties
IUPAC Name |
diethyl 2-[[2-[[3-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O4/c1-3-25-14(23)11(15(24)26-4-2)10-20-8-9-22-13-12(16(17,18)19)6-5-7-21-13/h5-7,10,20H,3-4,8-9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORBNKTGHXQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCNC1=C(C=CC=N1)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Diethyl 2-{[(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate, with the CAS number 215500-77-9, is a complex organic compound featuring a trifluoromethyl-pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article aims to explore its biological activity, synthesizing data from various studies and presenting relevant findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₀F₃N₃O₄
- Molecular Weight : 375.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interaction with specific biological targets, including enzymes and cellular pathways associated with cancer progression.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases, particularly Pim kinases. Pim kinases are known to play a crucial role in cancer cell proliferation and survival. For instance, a study demonstrated that derivatives of pyridine-based compounds showed IC₅₀ values in the low micromolar range against Pim-1 kinase, suggesting that this compound may possess similar inhibitory properties .
Cytotoxicity Assessment
Several studies have evaluated the cytotoxic effects of pyridine derivatives on different cancer cell lines. A notable study tested compounds structurally related to this compound against human breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC₅₀ values ranging from 1.18 to 8.83 µM, highlighting the potential of these compounds in therapeutic applications .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 | 4.62 |
| Compound B | HCT116 | 1.18 |
| Compound C | PC3 | 1.38 |
The mechanism through which these compounds exert their effects often involves the disruption of critical signaling pathways in cancer cells. The presence of the trifluoromethyl group in the pyridine ring enhances lipophilicity and may improve the binding affinity to target proteins involved in tumor growth regulation.
Comparison with Similar Compounds
1,3-Diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate (CAS: 14029-71-1)
- Structure: Lacks the trifluoromethyl and ethylenediamine substituents, featuring only a pyridin-3-ylamino group.
- Molecular Formula : C₁₃H₁₆N₂O₄ (MW: 264.28 g/mol).
- Properties : Reduced lipophilicity (logP ≈ 1.2) compared to the target compound (estimated logP ≈ 2.8 due to -CF₃). The absence of the trifluoromethyl group may result in lower metabolic stability .
Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-Phenylsulfonyl-1H-Indol-2-yl]methylidene}propanedioate
- Structure : Substituted with a sulfonated indole ring and 2,4,6-trimethylbenzyl group.
- The indole and sulfonyl groups contribute to hydrophobic interactions with renin’s active site .
- Comparison : The target compound’s pyridine-trifluoromethyl moiety may offer distinct binding profiles compared to the indole-based analogue.
Methyl 3-Chloro-3-oxopropanoate Derivatives
- Synthesis : describes a derivative where propanedioate is linked to a trifluoromethylpyridinyl-substituted aniline. This compound (m/z 407 [M+H]⁺) highlights the role of trifluoromethyl groups in enhancing electrophilic reactivity during synthesis .
Physicochemical and Structural Properties
- Such interactions are critical for stabilizing molecular conformations in solid-state or protein-bound states .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high yield and purity?
The synthesis involves sequential nucleophilic substitution and condensation reactions. A malonate core is functionalized via Knoevenagel condensation with an aminomethylidene group, followed by coupling with a trifluoromethylpyridine derivative. Key steps include:
- Step 1 : Diethyl propanedioate is reacted with an aldehyde precursor under basic conditions (e.g., piperidine in ethanol) to form the methylidene intermediate .
- Step 2 : The intermediate is coupled with 2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethylamine via nucleophilic addition. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. How can the compound’s structure be unambiguously confirmed?
A multi-technique approach is essential:
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths, angles, and stereochemistry. Disorder in flexible side chains may require refinement with restraints .
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the propanedioate backbone (δ 4.2–4.4 ppm for ethyl esters), methylidene (δ 8.1–8.3 ppm), and pyridine protons (δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Replication : Repeat assays across independent labs with standardized protocols (e.g., fixed cell lines, inhibitor concentrations) .
- Orthogonal assays : Combine enzymatic inhibition studies with cellular uptake measurements (e.g., LC-MS quantification of intracellular concentrations) .
- Purity verification : Use HPLC-MS to confirm >95% purity and rule out degradation products .
Q. How does the trifluoromethylpyridine moiety influence electronic properties and reactivity?
The -CF₃ group is strongly electron-withdrawing, altering the compound’s electronic landscape:
- Spectroscopic effects : Downfield shifts in ¹⁹F NMR (δ -60 to -65 ppm) and reduced basicity of the pyridine nitrogen .
- Reactivity : Enhanced electrophilicity at the methylidene carbon, facilitating nucleophilic attacks (e.g., in Michael addition reactions). DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to predict reaction sites .
Q. What experimental design principles optimize studies on enzyme-compound interactions?
- Dose-response curves : Use ≥10 concentrations (logarithmic spacing) to calculate IC₅₀ values. Include positive/negative controls (e.g., known inhibitors/DMSO) .
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) and stoichiometry .
- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .
Methodological Notes
-
Synthesis Optimization Table :
Step Parameter Optimal Range Condensation Solvent Ethanol/THF (1:1) Coupling Temperature 70°C ± 2°C Purification Mobile Phase Ethyl acetate:hexane (3:7) -
Spectroscopic Reference Data :
Group ¹H NMR (ppm) ¹³C NMR (ppm) Ethyl esters 1.2–1.4 (t), 4.2–4.4 (q) 14.1, 61.5, 168.2 Pyridine ring 7.5–8.5 (m) 120–150
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
